molecular formula C15H13ClFNO4S B2770039 3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid CAS No. 440646-68-4

3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2770039
CAS No.: 440646-68-4
M. Wt: 357.78
InChI Key: BBXNQFYDOZLGRX-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid is a synthetic organic compound that features both sulfonamide and fluorophenyl functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with sulfonamide groups are often explored for their antibacterial properties, while fluorophenyl groups can enhance binding affinity in drug design.

Medicine

Medicinally, derivatives of this compound might be investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections or as anti-inflammatory drugs.

Industry

Industrially, such compounds could be used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Nucleophilic Substitution: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Aldol Condensation: Combining the sulfonamide intermediate with a fluorophenyl aldehyde under basic conditions to form the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.

    Reduction: Reduction reactions could target the sulfonamide or fluorophenyl groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for compounds like 3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid would depend on their specific biological targets. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, while fluorophenyl groups can enhance the compound’s ability to interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Lacks the fluorophenyl group but shares the sulfonamide functionality.

    4-Fluorophenylpropanoic acid: Contains the fluorophenyl group but lacks the sulfonamide functionality.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

Uniqueness

3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid is unique in that it combines both sulfonamide and fluorophenyl groups, potentially offering a broader range of biological activity and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c16-11-3-7-13(8-4-11)23(21,22)18-14(9-15(19)20)10-1-5-12(17)6-2-10/h1-8,14,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXNQFYDOZLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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